2,6-Diamino-4-(benzyloxy)pyrimidine

Overview

Description

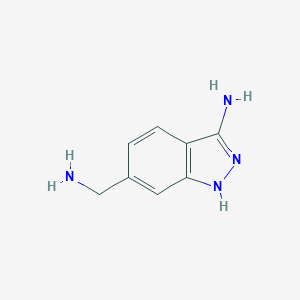

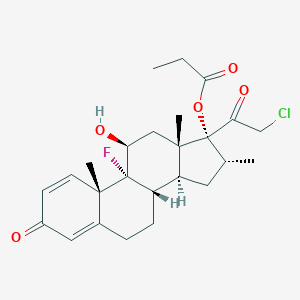

“2,6-Diamino-4-(benzyloxy)pyrimidine” is a chemical compound with the CAS number 100061-59-4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of “2,6-Diamino-4-(benzyloxy)pyrimidine” and its analogs has been a subject of research. For instance, a study discussed the synthesis of 1-aryl-4,6-diamino-1,2-dihydrotriazines, which are analogs of cycloguanil, as new inhibitors of influenza A and B virus . Another research mentioned the synthesis of 2,4-diamino-6-substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of “2,6-Diamino-4-(benzyloxy)pyrimidine” is related to its parent compound, pyrimidine. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Lowering Blood Pressure and Treating Parkinson’s Disease

2,6-Diamino-4-N(R1R2)-pyrimidine N-oxide, a derivative of 2,6-Diamino-4-(benzyloxy)pyrimidine, has been found to have the functions of lowering blood pressure and treating Parkinson’s disease .

Treatment of Androgenetic Alopecia Syndrome

This compound can also be used to treat androgenetic alopecia syndrome by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .

Catalyst in Chemical Reactions

Nano-CoCr2O4 catalysts have been used in the N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N-oxide .

Anti-inflammatory Activities

Pyrimidines, including 2,6-Diamino-4-(benzyloxy)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .

Antibacterial, Antiviral, Antifungal, Antituberculosis Activities

Pyrimidines are known to exhibit antibacterial, antiviral, antifungal, and antituberculosis activities .

Anticancer and Hepatoprotective Agents

Heterocycles incorporating a pyrimidopyrimidine scaffold, which includes 2,6-Diamino-4-(benzyloxy)pyrimidine, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as anticancer, and hepatoprotective agents .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound can undergo various chemical reactions, such as n-oxidation . This process could potentially lead to the formation of various active metabolites, which may interact with their targets in a specific manner.

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Diamino-4-(benzyloxy)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

6-phenylmethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIHQMTVQZOYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

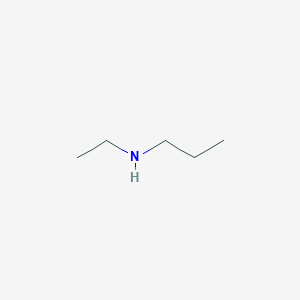

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)pyrimidine-2,4-diamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)